molecular formula C6H12O2 B8195440 (R)-1-((R)-tetrahydrofuran-2-yl)ethanol

(R)-1-((R)-tetrahydrofuran-2-yl)ethanol

Cat. No.: B8195440
M. Wt: 116.16 g/mol
InChI Key: FGNVEEOZAACRKW-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(®-tetrahydrofuran-2-yl)ethanol is a chiral alcohol with a tetrahydrofuran ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-tetrahydrofuran-2-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-tetrahydrofuran-2-one, using a chiral reducing agent such as ®-alpine borane. This reaction typically occurs under mild conditions and yields the desired alcohol with high enantiomeric purity.

Another method involves the ring-opening of ®-epoxides with a suitable nucleophile. For example, ®-2,3-epoxytetrahydrofuran can be reacted with ethanol in the presence of a Lewis acid catalyst to produce ®-1-(®-tetrahydrofuran-2-yl)ethanol.

Industrial Production Methods

Industrial production of ®-1-(®-tetrahydrofuran-2-yl)ethanol often involves the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can provide high yields and enantiomeric excess. These biocatalytic processes are environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonates.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base.

Major Products Formed

    Oxidation: ®-tetrahydrofuran-2-one or ®-tetrahydrofuran-2-carboxylic acid.

    Reduction: ®-tetrahydrofuran-2-ylmethane.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

®-1-(®-tetrahydrofuran-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-1-(®-tetrahydrofuran-2-yl)ethanol involves its interaction with various molecular targets. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The tetrahydrofuran ring provides steric and electronic effects that influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanol: A simple alcohol with a similar hydroxyl group but lacks the tetrahydrofuran ring.

    Methanol: Another simple alcohol with a single carbon atom, differing significantly in structure and reactivity.

    2-Methyltetrahydrofuran: A related compound with a methyl group instead of the hydroxyl group.

Uniqueness

®-1-(®-tetrahydrofuran-2-yl)ethanol is unique due to its chiral nature and the presence of both a tetrahydrofuran ring and an ethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1S)-1-[(2S)-oxolan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.